
HBX 19818
Übersicht
Beschreibung
HBX 19818 ist ein spezifischer Inhibitor der Ubiquitin-spezifischen Protease 7 (USP7) mit einem IC50 von 28,1 μM . Es wurde umfassend für seine potenziellen therapeutischen Anwendungen, insbesondere im Kontext der Krebsforschung, untersucht .
Herstellungsmethoden
Die Synthesewege und Reaktionsbedingungen für this compound sind in öffentlich zugänglichen Quellen nicht ausführlich beschrieben. Die Verbindung ist typischerweise in fester Form erhältlich und kann für experimentelle Zwecke in Lösungsmitteln wie DMSO gelöst werden .
Wirkmechanismus
- Notably, this compound selectively inhibits USP7 without affecting other deubiquitinases like USP8, USP5, and USP10 .
- This compound has an IC50 of approximately 28.1 μM for USP7 inhibition .
- The compound’s stability and bioavailability depend on storage conditions (e.g., -20°C for powder, -80°C for solutions) .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
HBX 19818 plays a significant role in biochemical reactions by interacting with USP7 . It selectively inhibits USP7 in human cancer cells with an IC50 of approximately 6 μM . Furthermore, this compound inhibits the deubiquitination of polyubiquitinated p53 .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in USP7-overproducing HEK293 cells, this compound causes significantly higher levels of Mdm2 polyubiquitinated forms .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it inhibits USP7 deubiquitination of polyubiquitinated p53 .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for HBX 19818 are not extensively detailed in publicly available sources. The compound is typically available in solid form and can be dissolved in solvents like DMSO for experimental use .
Analyse Chemischer Reaktionen
HBX 19818 wirkt hauptsächlich als Inhibitor von USP7 und unterliegt unter normalen Laborbedingungen keinen signifikanten chemischen Reaktionen . Es inhibiert USP7 selektiv, ohne andere Ubiquitin-spezifische Proteasen wie USP8, USP5, USP10, CYLD, UCH-L1, UCH-L3 oder SENP1 zu beeinflussen . Die Hemmung von USP7 durch this compound führt zur Akkumulation von polyubiquitinierten Proteinen wie p53 und Mdm2 in menschlichen Krebszellen .
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
HBX 19818 is being explored as a potential therapeutic agent in various cancers, particularly those characterized by aberrant USP7 activity.
- Acute Myeloid Leukemia (AML) : Research indicates that this compound can induce degradation of FLT3, a receptor tyrosine kinase frequently mutated in AML. In FLT3-ITD positive cell lines, treatment with this compound resulted in significant anti-proliferative effects and increased apoptosis .
- Cervical Cancer : The compound's ability to reduce HPV16E7 levels suggests its potential use in treating HPV-positive cervical cancers. By destabilizing this oncoprotein, this compound may enhance the effectiveness of existing therapies targeting these tumors .
Case Study: Inhibition of FLT3 in AML
A study demonstrated that this compound effectively inhibited the proliferation of FLT3-ITD positive Ba/F3 cells with an EC50 in the low micromolar range. The treatment led to significant loss of FLT3 protein expression and induced apoptosis specifically in mutant FLT3-expressing cells .
Case Study: Effects on HPV16E7
In CaSki cells treated with escalating concentrations of this compound, a marked reduction in HPV16E7 levels was observed. This suggests that targeting USP7 can be a viable strategy for managing HPV-related malignancies .
Summary of Research Applications
The following table summarizes key findings on the applications of this compound across different cancer types:
Vergleich Mit ähnlichen Verbindungen
HBX 19818 ist in seiner Spezifität für USP7 einzigartig. Andere ähnliche Verbindungen umfassen:
P22077: Ein weiterer USP7-Inhibitor mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.
GNE-6640: Ein niedermolekularer Inhibitor von USP7 mit potenziellen therapeutischen Anwendungen bei Krebs.
Diese Verbindungen haben die gemeinsame Eigenschaft, USP7 zu zielen, unterscheiden sich jedoch in ihren chemischen Strukturen, Potenzen und spezifischen Anwendungen .
Biologische Aktivität
HBX 19818 is a selective inhibitor of the ubiquitin-specific protease 7 (USP7), which plays a critical role in various cellular processes, including the regulation of protein stability, cell proliferation, and DNA damage response. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for cancer therapy.
This compound primarily inhibits USP7, leading to the destabilization of proteins that are substrates of this deubiquitinating enzyme. Notably, it has been shown to reduce levels of HPV16 E7 protein in cervical cancer cells (CaSki) in a dose-dependent manner. The effective concentration (EC50) for this reduction was determined to be approximately 2.86 µM . The inhibition of USP7 by this compound disrupts the de-ubiquitination process, thereby increasing the ubiquitination and subsequent degradation of target proteins like HPV16 E7 .
Effects on Cell Proliferation
The impact of this compound on cell proliferation has been demonstrated through various assays. A cell counting kit-8 (CCK-8) assay indicated that this compound significantly inhibits the proliferation of HPV-positive CaSki cells at concentrations as low as 3 µM , with maximal inhibition observed at 6 µM . In contrast, no significant effect was noted on HPV-negative SCC25 cells at these concentrations, suggesting a selective action against HPV-positive cancer cells .
Induction of DNA Damage
Research has shown that treatment with this compound leads to an accumulation of DNA damage in both chronic lymphocytic leukemia (CLL) cells and healthy donor cells. Specifically, DNA damage was reported to increase 3.92-fold in CLL cells and 2.42-fold in healthy donor cells compared to controls treated with DMSO. This suggests that USP7 inhibition may sensitize cancer cells to DNA-damaging agents .
Summary of Key Findings
Case Study 1: Inhibition of HPV16 E7
In a study assessing the effects of this compound on HPV16 E7 levels in CaSki cells, researchers treated cells with escalating concentrations of this compound (1.5 µM to 12 µM). Results showed a marked decrease in HPV16 E7 levels correlating with increased concentrations of this compound, confirming its role as a potent USP7 inhibitor .
Case Study 2: Impact on Cell Cycle
Another investigation into cell cycle dynamics revealed that this compound treatment led to alterations in cell cycle progression in CaSki cells, further supporting its potential as an anti-cancer therapeutic agent through USP7 inhibition .
Eigenschaften
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O/c1-29(17-18-8-3-2-4-9-18)15-7-14-27-25(30)19-12-13-23-21(16-19)24(26)20-10-5-6-11-22(20)28-23/h2-4,8-9,12-13,16H,5-7,10-11,14-15,17H2,1H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCALMLVWZSQGGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC2=C(C=C1)N=C3CCCCC3=C2Cl)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.